REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH3:10])=[CH:4][CH:3]=1.Cl.[NH2:13][OH:14].[OH-].[Na+].Cl>O.C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:13][OH:14])[CH2:9][CH3:10])=[CH:4][CH:3]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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33.6 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
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Cl.NO
|
Name
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solid
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated to 80°
|
Type
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TEMPERATURE
|
Details
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refluxed for 80 minutes
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Duration
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80 min
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
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FILTRATION
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Details
|
The resulting mixture was filtered
|
Type
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DISSOLUTION
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Details
|
The solid product was dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the solid product from hexane
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CC)=NO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |